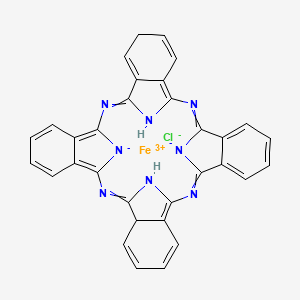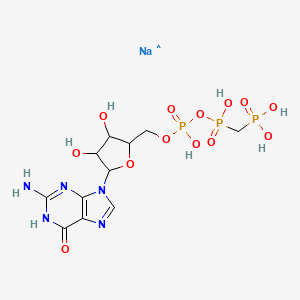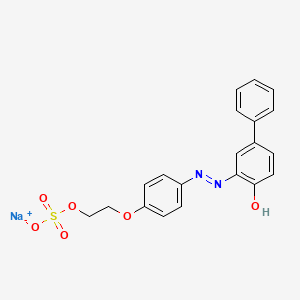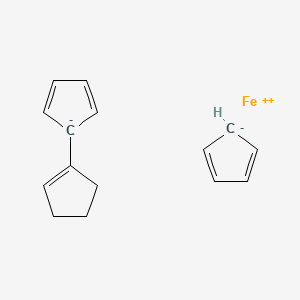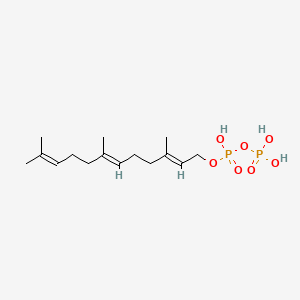
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is a dark red, air-stable, diamagnetic solid . It is used as a catalyst for various reactions including amidation, reductive alkylation, hydrogenation, chiral hydrogenation . It is also used as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and oxidative annulation of pyridine .
Synthesis Analysis
The compound is prepared by the reaction of rhodium trichloride trihydrate and pentamethylcyclopentadiene in hot methanol, from which the product precipitates . It was first prepared by the reaction of hydrated rhodium trichloride with hexamethyl Dewar benzene .Molecular Structure Analysis
The compound has idealized C2h symmetry. Each metal center is pseudo-octahedral .Chemical Reactions Analysis
This compound is used as a catalyst for amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions . It is also used as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, oxidative annulation of pyridine .Physical And Chemical Properties Analysis
The compound is a red to brown crystalline solid . It is soluble in dichloromethane and chloroform .Aplicaciones Científicas De Investigación
Catalyst for Amidation
“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for amidation . Amidation is a process where an amide is produced from a carboxylic acid and an amine. This reaction is crucial in the synthesis of a wide range of pharmaceuticals and biologically active compounds.
Catalyst for Reductive Alkylation
This compound also serves as a catalyst for reductive alkylation . Reductive alkylation is a method used in organic chemistry to alkylate amines in a way that the resulting product is a secondary or tertiary amine.
Catalyst for Hydrogenation
“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for hydrogenation . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. This process is commonly used in the food industry to convert unsaturated fats to saturated fats.
Catalyst for Chiral Hydrogenation Reactions
This compound is used as a catalyst for chiral hydrogenation reactions . Chiral hydrogenation is a type of asymmetric hydrogenation that is used to create chiral molecules, which are molecules that cannot be superimposed on their mirror images. These molecules are important in the field of pharmaceuticals and agrochemicals.
Catalyst for Oxidative Olefination Reactions
“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for oxidative olefination reactions . Olefination is a chemical process that introduces an olefin unit into a molecule. This process is important in the synthesis of complex organic molecules.
Catalyst for C-C Bond Cleavage of Secondary Alcohols
This compound is used as a catalyst for the C-C bond cleavage of secondary alcohols . This process is important in the field of organic synthesis, where it can be used to create a variety of different compounds.
Catalyst for Oxidative Annulation of Pyridine
“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for the oxidative annulation of pyridine . This process is used in the synthesis of complex organic molecules, particularly those containing a pyridine ring.
Catalyst for Ortho C-H Olefination of Phenol Derivatives
This compound is also used as a catalyst for the ortho C-H olefination of phenol derivatives . This process is used in the synthesis of complex organic molecules, particularly those containing a phenol group.
Safety And Hazards
Direcciones Futuras
As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer involves the reaction of RhCl3 with pentamethylcyclopentadiene (C10H15) in the presence of a reducing agent.", "Starting Materials": [ "RhCl3", "Pentamethylcyclopentadiene", "Reducing agent (e.g. NaBH4)" ], "Reaction": [ "RhCl3 is dissolved in a suitable solvent (e.g. ethanol) and heated to reflux.", "Pentamethylcyclopentadiene is added dropwise to the reaction mixture.", "The reducing agent is added to the reaction mixture to reduce RhCl3 to RhCl2.", "The reaction mixture is stirred at reflux for several hours.", "The solvent is removed by evaporation under reduced pressure.", "The resulting solid is dissolved in a suitable solvent (e.g. dichloromethane).", "The solution is filtered to remove any insoluble impurities.", "The solvent is removed by evaporation under reduced pressure to yield the final product Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer." ] } | |
Número CAS |
12354-85-7 |
Nombre del producto |
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer |
Fórmula molecular |
C20H30Cl4Rh2 10* |
Peso molecular |
618.08 |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
Origen del producto |
United States |
Q & A
Q1: How does Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer react with organophosphines, and what are the implications for its reactivity?
A1: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [{(η5-C5Me5)RhCl2}2] (1), exhibits interesting reactivity with organophosphines. For example, it reacts with diphenylvinylphosphine to yield two major products: [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl2] (2) and [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl]2 (3) []. These products arise from the hydroalkylation of the pentamethylcyclopentadienyl (η5-C5Me5) ligand. This reactivity highlights the potential of this rhodium complex to engage in C-H activation and functionalization reactions, opening avenues for further exploration in organic synthesis and catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



